molecular formula C8H5BrF2 B1291885 1-Bromo-4-(2,2-difluorovinyl)benzene CAS No. 84750-93-6

1-Bromo-4-(2,2-difluorovinyl)benzene

Cat. No.: B1291885
CAS No.: 84750-93-6
M. Wt: 219.03 g/mol
InChI Key: LXJISEJYMAHRKE-UHFFFAOYSA-N
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Description

1-Bromo-4-(2,2-difluorovinyl)benzene is a useful research compound. Its molecular formula is C8H5BrF2 and its molecular weight is 219.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Dibenzo[b,d]oxepines

A novel method involves base-mediated reactions of 1-bromo-2-(2,2-difluorovinyl)benzenes with phenols, followed by Pd-catalyzed intramolecular C-H arylation. This process offers a unique route to dibenz[b,d]oxepine derivatives, a class of compounds relevant to pharmaceutical research, by constructing medium-sized ring structures through diaryl ketene acetals intermediates (Ausekle, Ehlers, Villinger, & Langer, 2018).

Fluorescence Properties

1-Bromo-4-(2,2-diphenylvinyl)benzene, a derivative, exhibits significant fluorescence properties. It shows augmented fluorescence intensity in the solid state compared to solution, indicating potential applications in materials science for luminescent materials (Liang Zuo-qi, 2015).

Light Emission in Polymers

4-Bromo(trifluorovinyloxy)benzene, a related compound, is used in the synthesis of chromophore-containing perfluorocyclobutyl (PFCB) polymers. These polymers demonstrate high thermal stability and superb processability, with potential applications in materials science for tailored light emission in a broad range of the visible spectrum (Neilson, Budy, Ballato, & Smith, 2007).

Safety and Hazards

1-Bromo-4-(2,2-difluorovinyl)benzene is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H227 (Combustible liquid), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

1-Bromo-4-(2,2-difluorovinyl)benzene is an organic compound with a structure characterized by a benzene ring, a bromine atom, and a difluorovinyl group It’s known that the compound can be used in various organic synthesis reactions, including cross-linking reactions and catalytic reactions .

Mode of Action

The difluorovinyl group, on the other hand, can participate in addition reactions due to the presence of the carbon-carbon double bond .

Pharmacokinetics

Its solubility in organic solvents such as ethanol and methanol suggests that it may be well-absorbed in the body

Result of Action

It’s known that the compound may cause irritation to the eyes, skin, and respiratory tract upon contact . Therefore, appropriate safety measures should be taken when handling this compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, catalysts, and the reaction conditions such as temperature and pressure. Moreover, it should be stored under -20°C to maintain its stability .

Properties

IUPAC Name

1-bromo-4-(2,2-difluoroethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJISEJYMAHRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628881
Record name 1-Bromo-4-(2,2-difluoroethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84750-93-6
Record name 1-Bromo-4-(2,2-difluoroethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-beta,beta-difluorostyrene (stabilized with TBC)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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